3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

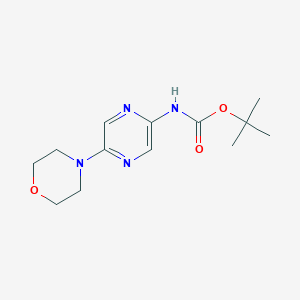

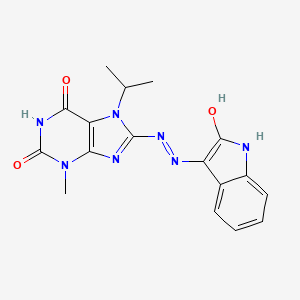

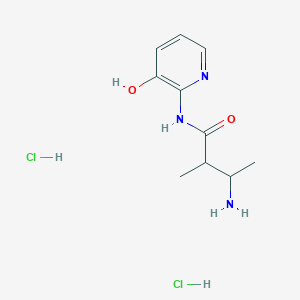

The compound "3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate" is a derivative of 1,3,4-oxadiazole, which is a class of heterocyclic compounds known for their diverse range of applications in optoelectronics and pharmaceuticals. The thiophene substitution on the oxadiazole ring is of particular interest due to its potential to enhance photophysical properties, making these compounds suitable for applications in photonic, sensor, and optoelectronic devices .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the oxadiazole ring. For instance, a novel condensing agent, 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been used for the synthesis of various compounds including amides, esters, and polyamides . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be elucidated using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined and found to crystallize in the monoclinic space group with specific cell parameters. The structure is stabilized by various hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can be inferred from their electrophilic and nucleophilic sites, which can be identified using molecular electrostatic potential (MESP) 3D plots. These sites are crucial for understanding the chemical reactions these compounds can undergo, such as interactions with solvents or other chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied. The photophysical properties, including ground and excited state dipole moments, have been determined experimentally and theoretically, indicating that these molecules are more polar in the excited state . The HOMO-LUMO energy gap, which is a critical parameter for optoelectronic applications, has been computed and found to be in good agreement with experimental data . Additionally, global chemical reactivity descriptors such as chemical hardness, potential, softness, electronegativity, and electrophilicity index have been calculated, providing insight into the stability and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

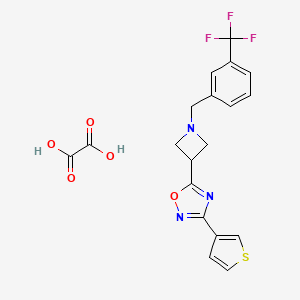

Radiotracer Development for Sphingosine-1-Phosphate Receptor Imaging

One scientific research application involves the development of radiotracers targeting sphingosine-1-phosphate receptor (S1PR1), which plays a crucial role in multiple sclerosis and other conditions. A study evaluated the safety, dosimetry, and characteristics of a specific radiotracer for S1PR1, highlighting the potential for evaluating inflammation in clinical populations. This radiotracer binds S1PR1 with high specificity and shows promise in animal models of inflammatory diseases, supporting its safety for human clinical populations and permitting repeated measures in participants (M. Brier et al., 2022).

Antioxidant Therapy in Chronic Conditions

Another study focused on the effects of antioxidant therapy in mitigating oxidative stress in chronic conditions, such as Chagas' heart disease. The research investigated the impact of specific treatments on biomarkers of oxidative stress, illustrating a scientific approach to understanding and potentially mitigating disease progression through targeted antioxidant supplementation (C. Ribeiro et al., 2010).

Novel Compounds for Neurodegenerative Disease Imaging

Research into imaging agents for neurodegenerative diseases, such as Alzheimer's, involves synthesizing and evaluating compounds that can cross the blood-brain barrier and bind to specific targets. A study on a novel positron emission tomography (PET) ligand, aimed at AMPA receptors, demonstrates this application. Despite challenges in achieving practical imaging due to metabolite interference, such research is crucial for advancing diagnostic tools for neurological conditions (K. Takahata et al., 2017).

Eigenschaften

IUPAC Name |

oxalic acid;3-thiophen-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3OS.C2H2O4/c18-17(19,20)14-3-1-2-11(6-14)7-23-8-13(9-23)16-21-15(22-24-16)12-4-5-25-10-12;3-1(4)2(5)6/h1-6,10,13H,7-9H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTGFIFEXRZPMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-cyclohex-3-en-1-ylmethanone](/img/structure/B2529141.png)

![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)

![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)